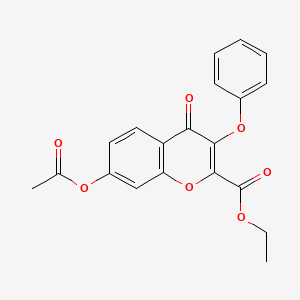
Ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate
概要
説明
Ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes
準備方法
The synthesis of Ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable chromene derivative.
Acetylation: The chromene derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The acetylated product is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine.
化学反応の分析
Ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetoxy groups, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
科学的研究の応用
Ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of Ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate: This compound has a similar chromene core but differs in the substitution pattern, leading to different biological activities.
Coumarin derivatives: These compounds share a similar lactone ring structure and are known for their diverse biological activities, including anticoagulant and antimicrobial properties.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-3-24-20(23)19-18(26-13-7-5-4-6-8-13)17(22)15-10-9-14(25-12(2)21)11-16(15)27-19/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXMKSBIRDRZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Propan-2-ylamino)pentyl]isoindole-1,3-dione;hydrobromide](/img/structure/B3822917.png)
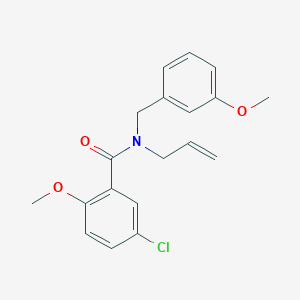
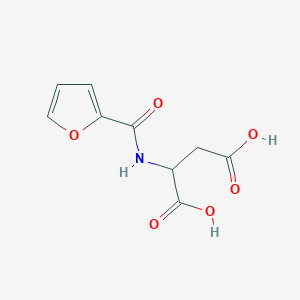
![methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3822942.png)
![(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B3822950.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile](/img/structure/B3822954.png)
![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N'-[(4-methylphenyl)sulfonyl]propanohydrazide](/img/structure/B3822959.png)
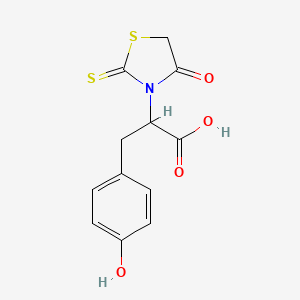
![3-methyl-2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3822970.png)
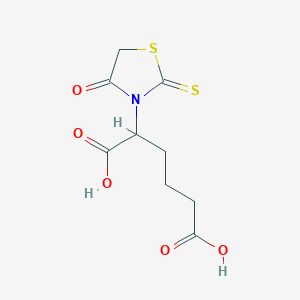
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3822981.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B3823002.png)
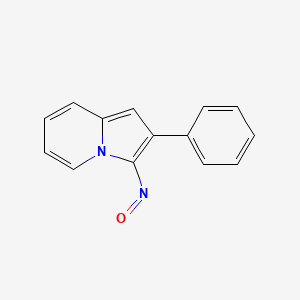
![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)
